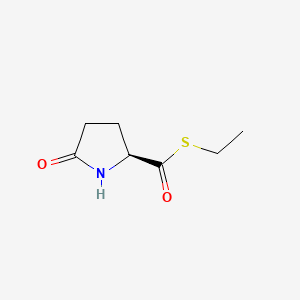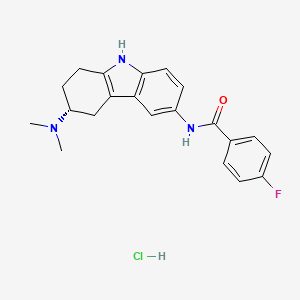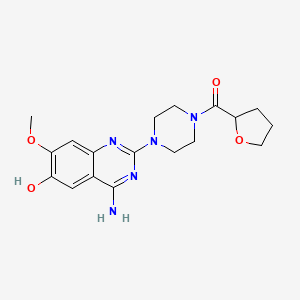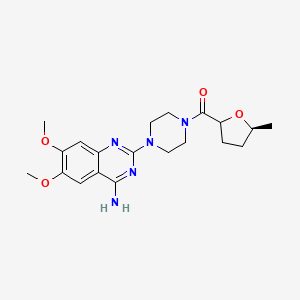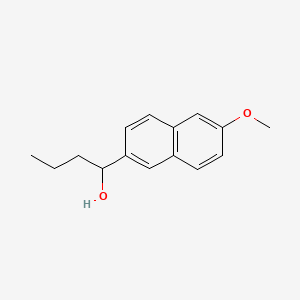
1-(6-Methoxynaphthalen-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxynaphthalen-2-yl)butan-1-ol, also known as R-(-)-Carvone, is a chiral monoterpene that is widely used in the flavor and fragrance industry. It is a colorless liquid with a pleasant minty odor and is found naturally in many essential oils, including spearmint, caraway, and dill. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and physiological effects:
This compound(-)-Carvone has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various pathogens, including bacteria and fungi. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to possess antioxidant activity and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone in lab experiments include its relatively low cost, easy availability, and high purity. However, one of the limitations of using this compound is its volatility, which can make handling and storage challenging.
Zukünftige Richtungen
There are many potential future directions for research on 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone. Some of these include:
1. Investigating its potential as a therapeutic agent for cancer treatment
2. Studying its effects on the gut microbiome and its potential as a prebiotic
3. Further exploring its anti-inflammatory properties and potential use in treating inflammatory diseases
4. Investigating its potential as a natural insecticide
5. Studying its effects on the nervous system and its potential as a treatment for neurodegenerative diseases.
Conclusion:
This compound(-)-Carvone is a compound with significant potential for various therapeutic applications. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. As more studies are conducted, it is likely that new applications for this compound will be discovered, making it an exciting area of research for the future.
Synthesemethoden
The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods is the oxidation of carvone using potassium permanganate. This method yields high purity and is relatively easy to carry out.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also shown potential in treating various diseases, such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXQFJBSJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


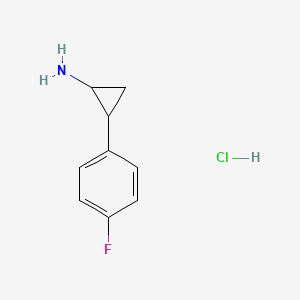

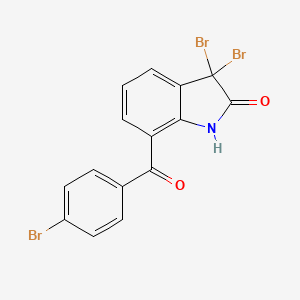

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
